molecular formula C6H3BrClN3 B1378932 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1392804-08-8

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1378932
CAS No.: 1392804-08-8
M. Wt: 232.46 g/mol
InChI Key: NUNTVUDJPRNUME-UHFFFAOYSA-N
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Description

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a member of the triazolopyridine family, characterized by the presence of a triazole ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to yield the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of 8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and pyridine rings. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of both bromine and chlorine atoms on the triazolopyridine scaffold. This dual halogenation can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

8-bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-2-1-3-11-5(4)9-10-6(11)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNTVUDJPRNUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2Cl)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235737
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392804-08-8
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392804-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine, 8-bromo-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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